molecular formula C21H21N3O4 B11150829 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11150829
M. Wt: 379.4 g/mol
InChI Key: ZUDLQADXXGNWHV-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C8H16O6(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol . It belongs to the class of glucopyranosides and is characterized by its unique structure, which includes a benzofuran ring and a pyrazole moiety .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the protection of glucose (D-glucopyranose) at the hydroxyl groups. Subsequent reactions include the introduction of the benzofuran ring and the pyrazole carboxamide group. Detailed reaction conditions and intermediates would be necessary for a comprehensive synthetic pathway.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxyl groups in the glucose moiety can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group in the pyrazole carboxamide may be relevant.

    Substitution: The compound may participate in substitution reactions at various positions.

Common Reagents and Conditions::

    Protecting Groups: Common protecting groups for glucose include acetyl (Ac) or benzoyl (Bz) groups.

    Benzofuran Ring Formation: Cyclization reactions using appropriate reagents.

    Pyrazole Carboxamide Formation: Amide bond formation with a pyrazole carboxylic acid derivative.

Major Products:: The major product is the desired compound itself, with the specified benzofuran and pyrazole functionalities.

Scientific Research Applications

Chemistry::

    Chemical Probes: Researchers use this compound as a probe to study carbohydrate chemistry and reactivity.

    Glycosylation Studies: Investigations into glycosylation reactions and mechanisms.

Biology and Medicine::

    Antioxidant Properties: The hydroxyl groups contribute to potential antioxidant effects.

    Anti-inflammatory Activity: The compound may modulate inflammatory pathways.

    Metabolic Studies: Understanding glucose metabolism and its derivatives.

Industry::

    Pharmaceuticals: Potential drug candidates due to its unique structure.

    Functional Materials: Applications in materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. the compound’s hydroxyl groups and heterocyclic rings likely interact with cellular targets, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could explore related molecules with benzofuran and pyrazole moieties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-26-19-5-3-13(9-20(19)27-2)12-22-21(25)17-11-16(23-24-17)14-4-6-18-15(10-14)7-8-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

ZUDLQADXXGNWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)OC

Origin of Product

United States

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